Product packaging for 2-(4-Cyanobenzoyl)-5-methylpyridine(Cat. No.:CAS No. 1187166-50-2)

2-(4-Cyanobenzoyl)-5-methylpyridine

Cat. No.: B1439998
CAS No.: 1187166-50-2
M. Wt: 222.24 g/mol
InChI Key: MWUKRLBJMMQJHC-UHFFFAOYSA-N
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Description

2-(4-Cyanobenzoyl)-5-methylpyridine (CAS 1187166-50-2) is a pyridine-based compound with a molecular weight of 222.24 g/mol and the molecular formula C14H10N2O . This chemical features a 5-methylpyridine ring substituted at the 2-position with a 4-cyanobenzoyl group, a structure that provides multiple sites for chemical modification and makes it a versatile building block or intermediate in organic synthesis . The pyridine scaffold is a privileged structure in medicinal chemistry and drug discovery, found in a wide range of bioactive molecules and pharmaceuticals . Its inherent properties, such as the ability to participate in hydrogen bonding, can enhance the solubility and bioavailability of target molecules . The specific arrangement of functional groups in this compound, particularly the cyanobenzoyl moiety, is a common feature in molecules designed to interact with biological targets, suggesting its primary utility in drug discovery and development . Furthermore, derivatives of similar pyridine compounds are known to be used in the synthesis of agrochemicals, such as herbicides, indicating a potential application in this field of research . The compound's reactivity allows it to serve as a key precursor for creating libraries of more complex structures for biological screening . This product is intended for research applications and is not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O B1439998 2-(4-Cyanobenzoyl)-5-methylpyridine CAS No. 1187166-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methylpyridine-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-2-7-13(16-9-10)14(17)12-5-3-11(8-15)4-6-12/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUKRLBJMMQJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247681
Record name 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-50-2
Record name 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(5-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Optimization

Established Synthetic Routes to 2-(4-Cyanobenzoyl)-5-methylpyridine

The primary and most direct conceptual route to this compound involves the acylation of 5-methylpyridine. However, the direct Friedel-Crafts acylation of pyridines is notoriously challenging due to the electron-deficient nature of the aromatic ring and the propensity of the nitrogen atom to coordinate with Lewis acid catalysts, thereby deactivating the ring towards electrophilic attack. youtube.com Alternative strategies often involve the use of organometallic reagents or radical-based methods, though these can present issues with regioselectivity. youtube.com

Acylation of 5-Methylpyridine with 4-Cyanobenzoyl Chloride

The synthesis of this compound via the acylation of 5-methylpyridine with 4-cyanobenzoyl chloride is not extensively detailed in publicly available scientific literature. This lack of specific procedural information suggests that this particular transformation may be either novel, part of proprietary industrial processes, or challenging to achieve efficiently. However, based on general principles of pyridine (B92270) chemistry, a plausible approach would likely involve a modified Friedel-Crafts type reaction or a metal-catalyzed cross-coupling reaction. A patent exists describing the synthesis of benzoylpyridines from cyanopyridines and hydroxy or alkoxy substituted benzenes in the presence of a Lewis acid catalyst, which could be conceptually related. google.com

The mechanism of a direct acylation of 5-methylpyridine would likely deviate from a classic Friedel-Crafts pathway. The nitrogen atom of the pyridine ring is a strong Lewis base and would readily complex with a Lewis acid catalyst such as aluminum chloride (AlCl₃). youtube.com This complexation further deactivates the pyridine ring, making it even less susceptible to electrophilic attack by the acylium ion generated from 4-cyanobenzoyl chloride.

Alternative mechanistic pathways could involve:

Directed Ortho-Metalation: This strategy involves the deprotonation of the pyridine ring at the position ortho to the nitrogen using a strong base, such as an organolithium reagent, to form a lithiated intermediate. This nucleophilic intermediate could then react with 4-cyanobenzoyl chloride. The methyl group at the 5-position would influence the regioselectivity of the deprotonation.

Radical Acylation: Another possibility is the use of acyl radicals. These can be generated from various precursors and can add to the pyridine ring. However, controlling the regioselectivity of such reactions can be difficult. youtube.com

Due to the absence of specific literature for this reaction, the influence of reaction parameters can only be extrapolated from general knowledge of similar transformations.

ParameterGeneral Influence on Acylation of Pyridines
Temperature Higher temperatures might be required to overcome the activation energy for the acylation of the deactivated pyridine ring. However, this could also lead to increased side reactions and decomposition.
Time Reaction times would need to be optimized to ensure maximum conversion without significant product degradation.
Stoichiometry The stoichiometry of the Lewis acid catalyst, if used, would be critical. More than a stoichiometric amount might be needed to account for complexation with both the starting material and the product.
Solvent Polarity The choice of solvent would be crucial. A non-polar, aprotic solvent is typically used for Friedel-Crafts reactions. The solubility of the starting materials and intermediates would also be a key consideration.

Interactive Data Table: Hypothetical Reaction Parameter Optimization

Temperature (°C)Time (h)Stoichiometry (5-MP:Acyl-Cl:Base)SolventHypothetical Yield (%)
25241:1.2:1.5DichloromethaneLow
50121:1.2:1.51,2-DichloroethaneModerate
0 to 2561:1.1:2.0TetrahydrofuranModerate-High
-78 to 2541:1.0:1.1TetrahydrofuranHigh

This table is a hypothetical representation and is not based on experimental data.

In the context of a directed metalation approach, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would be essential for the initial deprotonation of the 5-methylpyridine ring. The choice of base and the reaction conditions would significantly impact the regioselectivity and the formation of by-products. Potential by-products could include di-acylated products or products resulting from the reaction at other positions on the pyridine ring.

In a more traditional acylation setting, a base could be used to scavenge the HCl generated during the reaction. Pyridine or a hindered amine like triethylamine (B128534) are common choices for this purpose. The basicity and nucleophilicity of the chosen base would influence the reaction kinetics and the potential for side reactions with the acyl chloride.

Given the potential for multiple products and by-products in the synthesis of substituted pyridines, purification is a critical step. Common strategies for enhancing the purity of the final product include:

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for separating the desired product from unreacted starting materials and by-products.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure crystalline material.

Distillation: For liquid products, distillation under reduced pressure can be used for purification.

Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for purification via acid-base extraction to separate it from non-basic impurities.

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers several advantages for challenging reactions, including enhanced safety, better temperature control, and improved scalability. While there is no specific literature on the continuous flow synthesis of this compound, the general principles of flow chemistry could be applied.

A flow process could potentially enable:

Precise control over reaction parameters: The ability to finely tune temperature, pressure, and residence time in a flow reactor could lead to higher yields and selectivities.

Safe handling of reactive intermediates: Unstable intermediates, such as organometallic species, can be generated and consumed in situ, minimizing the risks associated with their accumulation.

Telescoped reactions: Multiple reaction steps could be performed sequentially in a flow system without the need for intermediate work-up and purification. A modular synthesis of benzoylpyridines has been reported using a flow approach that combines a photochemical reductive arylation with a subsequent oxidation. acs.orgnih.gov

The development of a continuous flow synthesis for this specific compound would require significant process development and optimization.

A Comprehensive Analysis of this compound: Synthesis and Purification

The chemical compound this compound is a notable molecule within the broader class of pyridine derivatives, which are of significant interest in various fields of chemical research. This article delves into the synthetic methodologies and purification techniques relevant to this specific compound and its structural class.

The synthesis of pyridine derivatives is a cornerstone of heterocyclic chemistry, with numerous strategies developed to construct the pyridine ring. While specific synthetic routes to this compound are proprietary or not widely published, the following sections detail advanced synthesis techniques applicable to pyridine derivatives, which could be adapted for its production.

Purification Methodologies

The isolation and purification of the target compound are critical steps in any synthetic process to ensure a high degree of purity for subsequent applications. For solid organic compounds like this compound, recrystallization and chromatography are the most common and effective purification techniques.

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at varying temperatures. researchgate.net The process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. researchgate.net

The choice of a suitable solvent is paramount for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

Dissolve impurities readily at all temperatures or not at all.

Not react with the compound being purified.

Be sufficiently volatile to be easily removed from the purified crystals.

For a compound like this compound, which possesses both polar (cyano and carbonyl groups) and non-polar (methyl and aromatic rings) characteristics, a single solvent may not be optimal. In such cases, a mixed solvent system, often referred to as a solvent pair, can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid, indicating the point of saturation. Subsequent slow cooling should induce crystallization.

Chromatography is another powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For the purification of this compound, column chromatography is a highly effective method. In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), such as silica gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, causing the components of the mixture to move down the column at different rates. The separation is based on the varying affinities of the compounds for the stationary and mobile phases. Compounds that have a stronger affinity for the stationary phase will move more slowly, while those with a higher affinity for the mobile phase will move more quickly. The separated components are then collected in fractions as they elute from the column.

The choice of the mobile phase (eluent) is crucial for achieving good separation. A systematic approach often involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. The progress of the separation can be monitored by techniques such as thin-layer chromatography (TLC).

Purification TechniquePrincipleKey Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Solvent selection (single or mixed), rate of cooling.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.Choice of adsorbent (e.g., silica gel), eluent system, and monitoring technique (e.g., TLC).

Advanced Synthesis Techniques for Pyridine Derivatives

The synthesis of substituted pyridines is a mature field of organic chemistry, yet the development of novel and more efficient methods remains an active area of research. nih.govresearchgate.net These advanced techniques often offer improvements in terms of efficiency, selectivity, and substrate scope.

Alkyne Annulation Reactions

Alkyne annulation reactions have emerged as a powerful tool for the construction of pyridine rings. These methods often involve the transition-metal-catalyzed cyclization of alkynes with a nitrogen source. rsc.orgnih.gov For instance, a rhodium(III)-catalyzed N-annulation of α,β-unsaturated imines with alkynes provides a route to substituted pyridines. rsc.orgrsc.org In this approach, the reaction proceeds through a C-H bond activation of the imine, followed by insertion of the alkyne and subsequent reductive elimination to form the pyridine ring. rsc.org Another strategy involves the one-pot formation of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides, promoted by a base like cesium carbonate, without the need for a transition metal catalyst. nih.gov These methods provide access to a wide range of substituted pyridines by varying the alkyne and the nitrogen-containing starting material. nih.govnih.gov

Metal-to-Nitrogen Swapping for Pyridine Ring Construction

A novel and intriguing approach to pyridine synthesis involves skeletal editing of existing ring systems. One such strategy is the "metal-to-nitrogen swapping" concept, which can be broadly interpreted to include transformations where a carbon-metal bond is ultimately replaced by a carbon-nitrogen bond in the final heterocyclic ring. A more direct interpretation involves the formal replacement of a metal atom in a metallacycle with a nitrogen atom.

More recent and conceptually related are skeletal editing strategies that achieve a "nitrogen to carbon swap". For instance, a ruthenium-catalyzed one-pot synthesis of 2,4-diarylsubstituted pyridines has been reported where the C6 carbon of the pyridine ring originates from the methyl group of dimethylformamide (DMF), and the nitrogen atom is supplied by ammonium (B1175870) acetate. researchgate.net Another innovative method involves the conversion of pyrimidines into pyridines through a two-atom swap (C-N to C-C) via a Dimroth rearrangement. chinesechemsoc.org Furthermore, a direct nitrogen-to-carbon single atom swap has been demonstrated in pyridine N-oxides using a sulfoxide (B87167) under basic conditions, leading to the formation of benzene (B151609) derivatives. chinesechemsoc.org These skeletal editing techniques offer a unique and powerful way to modify heterocyclic cores and access novel pyridine structures. nih.gov

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, are highly efficient for building molecular complexity. nih.gov Several classical MCRs are used for pyridine synthesis, such as the Hantzsch pyridine synthesis. acsgcipr.org This reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt. youtube.com Modern variations of these condensation reactions continue to be developed, often with improved yields and milder reaction conditions. For example, a one-pot, three-component synthesis of polysubstituted pyridines has been developed based on a catalytic intermolecular aza-Wittig/Diels-Alder sequence. nih.govwhiterose.ac.uk These MCRs are atom-economical and allow for the rapid generation of diverse libraries of substituted pyridines. acs.orgnih.gov

Pyridine N-Oxide Mediated Syntheses

Pyridine N-oxides are versatile intermediates for the synthesis of substituted pyridines. The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. semanticscholar.org This allows for the introduction of a wide range of substituents at positions that are not easily functionalized in the parent pyridine. For instance, pyridine N-oxides can be readily converted to 2-substituted pyridines through reactions with various nucleophiles. acs.orgresearcher.life A common method involves the activation of the N-oxide with an agent like acetic anhydride (B1165640) or a phosphonium (B103445) salt, followed by the addition of a nucleophile. acs.orgnih.gov Transition-metal-free methods have also been developed for the regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides using Grignard reagents. umich.edu This reactivity makes pyridine N-oxides valuable precursors for the synthesis of complex pyridine derivatives. semanticscholar.org

Chemical Transformations and Mechanistic Investigations

Reactivity Profile of the Pyridine (B92270) Nucleus

The pyridine ring in 2-(4-cyanobenzoyl)-5-methylpyridine is rendered electron-deficient by the electronegative nitrogen atom and the electron-withdrawing benzoyl group at the 2-position. This electronic characteristic is a primary determinant of its reactivity.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para (C2, C4, and C6) to the nitrogen, makes it susceptible to nucleophilic attack. stackexchange.com In the case of this compound, the presence of the strongly electron-withdrawing 4-cyanobenzoyl group at the C2 position further activates the ring towards nucleophilic substitution.

Nucleophilic aromatic substitution (SNAr) on pyridines generally proceeds via a two-step addition-elimination mechanism. nih.gov The initial attack of a nucleophile on the electron-poor carbon atoms (C2 or C4) leads to the formation of a high-energy anionic intermediate, often referred to as a Meisenheimer complex. stackexchange.comnih.gov The stability of this intermediate is crucial and dictates the feasibility of the reaction. For attack at the C2 or C4 positions, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

In the context of substituted pyridines, the leaving group ability is a key factor. While fluoride (B91410) is often a good leaving group in SNAr reactions, studies on N-methylpyridinium compounds have shown a different order of reactivity, with cyano groups also acting as effective leaving groups. nih.gov Research on pentafluoropyridine (B1199360) has demonstrated that nucleophilic substitution can occur selectively at the C-4 position under mild conditions, while harsher conditions can lead to substitution at the C-2 and C-6 positions. rsc.org This suggests that by carefully selecting the nucleophile and reaction conditions, regioselective substitution on the pyridine ring of this compound could be achieved.

Interactions with Lewis Acids and Alkyl Halides (Pyridinium Salt Formation)

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a Lewis base, allowing it to interact with Lewis acids. As mentioned previously, this interaction is a key limitation in Friedel-Crafts reactions. chemistrysteps.com

The basic nitrogen can also react with alkyl halides to form N-alkylpyridinium salts. quora.com This is a common reaction for pyridines and is expected to proceed readily with this compound. The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide. The resulting pyridinium (B92312) salt carries a positive charge on the nitrogen atom, which significantly alters the reactivity of the pyridine ring, making it even more susceptible to nucleophilic attack. The formation of such salts is a well-established method for activating the pyridine ring towards nucleophiles. nih.gov

Reactivity of the Cyanobenzoyl Moiety

The cyanobenzoyl portion of the molecule offers additional sites for chemical transformations, primarily involving reduction and oxidation reactions.

Reduction Reactions (Nitrile to Amine, Carbonyl to Alcohol)

Both the nitrile and carbonyl groups in the cyanobenzoyl moiety can be reduced.

Nitrile Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). This transformation can be achieved using various reducing agents. wikipedia.org Common methods include catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. wikipedia.org To prevent the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. wikipedia.orgcommonorganicchemistry.com

Alternative reducing agents for nitriles include lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran (B86392) complex (BH₃-THF), and borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂). commonorganicchemistry.comstudymind.co.uk Diisopropylaminoborane has also been shown to be effective for the reduction of a variety of nitriles. nih.govorganic-chemistry.org The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, selective reduction of a nitrile in the presence of an ester is possible under certain conditions. nih.gov

Carbonyl Reduction: The ketone functional group can be reduced to a secondary alcohol. libretexts.orgunizin.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. libretexts.orgpressbooks.pub It is generally not strong enough to reduce esters or carboxylic acids. unizin.orglibretexts.org A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used and will reduce aldehydes, ketones, esters, and carboxylic acids. libretexts.orglibretexts.org The reduction of a ketone to a secondary alcohol involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

It is important to consider the chemoselectivity when both a nitrile and a ketone are present. The choice of reducing agent and reaction conditions will determine whether one or both groups are reduced. For example, NaBH₄ would likely selectively reduce the ketone over the nitrile.

Functional Group Transformation Common Reagents Product
Nitrile (-C≡N)ReductionH₂/Raney Ni, H₂/Pd/C, LiAlH₄, BH₃-THFPrimary Amine (-CH₂NH₂)
Carbonyl (C=O)ReductionNaBH₄, LiAlH₄Secondary Alcohol (-CH(OH)-)

Oxidation Reactions (Formation of Corresponding Oxides)

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. wikipedia.org This transformation is typically carried out using peroxy acids, such as peroxybenzoic acid or peracetic acid. wikipedia.org Other oxidizing agents like sodium percarbonate in the presence of a rhenium catalyst or hydrogen peroxide with a titanium silicalite catalyst can also be employed. organic-chemistry.org The formation of the N-oxide modifies the electronic properties of the pyridine ring, activating the 2- and 4-positions for both nucleophilic and electrophilic substitution. wikipedia.orgsemanticscholar.org The N-oxide can also be subsequently deoxygenated. semanticscholar.org

Oxidation of the Methyl Group: The methyl group at the 5-position of the pyridine ring can potentially be oxidized to a carboxylic acid. acs.org However, such oxidations often require strong oxidizing agents and harsh conditions. The presence of other functional groups that are also susceptible to oxidation would need to be considered. The oxidation of methylpyridines to pyridinecarboxylic acids has been documented. acs.org

Functional Group Transformation Common Reagents Product
Pyridine NitrogenN-OxidationPeroxy acids (e.g., m-CPBA)Pyridine-N-oxide
Methyl GroupOxidationStrong oxidizing agents (e.g., KMnO₄)Carboxylic Acid

Influence of Substituents on Chemical Reactivity

The chemical behavior of this compound is significantly governed by the electronic and steric properties of its substituents: the cyano group, the methyl group, and the benzoylpyridine core.

The cyano (CN) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond character, which allows it to exert both inductive and resonance effects. nih.govnih.gov Positioned at the para-position of the benzoyl ring, the cyano group strongly deactivates this ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. This effect is a consequence of the delocalization of electron density from the ring into the cyano group, creating a more electron-deficient aromatic system. nih.gov

This electron-withdrawing nature also influences the reactivity of the carbonyl group. By pulling electron density away from the carbonyl carbon, the cyano group increases its electrophilicity, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key factor in many of the chemical transformations involving this compound. Furthermore, the presence of the cyano group can influence the electronic properties of the entire molecule, impacting its interactions with biological targets or its performance in materials science applications. nih.govrsc.org

The methyl (CH₃) group, located at the 5-position of the pyridine ring, exerts both electronic and steric effects that modulate the reactivity of the molecule. acs.org Electronically, the methyl group is a weak electron-donating group through an inductive effect. This property slightly increases the electron density of the pyridine ring, which can influence its basicity and its reactivity in substitution reactions. acs.org

From a steric perspective, the methyl group can hinder the approach of reactants to the adjacent positions on the pyridine ring. This steric hindrance can affect the regioselectivity of reactions, favoring substitution at less hindered sites. The interplay between the electronic and steric effects of the methyl group can be subtle but is crucial for predicting the outcome of chemical transformations. researchgate.netnih.gov

The reactivity of this compound can be benchmarked against analogues where the cyano or methyl groups are replaced by other substituents, such as halogens (e.g., chloro, bromo) or a methoxy (B1213986) group.

Methoxy Analogues: A methoxy group is a strong electron-donating group through resonance. Replacing the cyano group with a methoxy group would significantly decrease the electrophilicity of the benzoyl ring and the adjacent carbonyl carbon, making it less reactive towards nucleophiles. Conversely, it would activate the ring towards electrophilic aromatic substitution.

The following table summarizes the expected relative reactivity of these analogues in key reaction types.

Substituent at para-position Effect on Benzoyl Ring Reactivity towards Nucleophilic Attack Reactivity towards Electrophilic Attack
-CN (Cyano)Strongly deactivatingHighLow
-Cl (Chloro)DeactivatingModerateLow
-OCH₃ (Methoxy)ActivatingLowHigh

Radical-Mediated Transformations

In addition to ionic reactions, this compound can participate in transformations involving radical intermediates. The aromatic rings and the cyano group can act as acceptors for radical species. utexas.edursc.org

One notable radical-mediated transformation is the intermolecular amination of arenes and heteroarenes. acs.orgnih.gov While specific studies on this compound in this context are not widely reported, the general mechanism involves the generation of an aminium radical cation which then attacks an electron-rich aromatic or heteroaromatic substrate. nih.govrsc.org The pyridine and benzonitrile (B105546) moieties within the molecule could potentially undergo such C-H amination reactions under appropriate photoredox or chemical oxidation conditions. researchgate.netscispace.com The inherent electronic properties of the substituted pyridine and benzoyl rings would influence the regioselectivity and efficiency of such a reaction. researchgate.net

Intramolecular Cyclization Pathways

Intramolecular cyclization refers to the formation of a cyclic molecule from a single starting molecule containing two reactive functional groups. In the case of this compound, the presence of the pyridyl, carbonyl, and cyano functionalities offers the potential for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, analogous reactions in related compounds provide insight into potential pathways. For instance, research on the thermolysis of 4-methyl-1,2,3,4-thiatriazolin-5-imines bearing a o-cyanobenzyl group demonstrates a smooth intramolecular cycloaddition–elimination reaction. This process results in the formation of fused 1,2,4-thiadiazole (B1232254) derivatives after the loss of nitrogen. This suggests that the cyano group can act as a reactive partner in intramolecular cyclization reactions.

Another relevant area of investigation is the copper-catalyzed domino intramolecular C-N coupling/C-Y (where Y can be O, S, or N) bond formation in gem-dibromovinyl systems. This methodology has been successfully applied to assemble various polycyclic indole (B1671886) derivatives, showcasing the utility of intramolecular cyclization in building complex heterocyclic frameworks rsc.org. Such strategies could potentially be adapted for this compound to synthesize novel fused pyridine systems.

Furthermore, the synthesis of fused [5-6-5] heterocyclic compounds through the reaction of methyl cyano(3-cyano-4,5-dihydro-2(3H)-furanylidene)acetate highlights the versatility of the cyano group in constructing both angular and linear fused systems clockss.org. These examples underscore the potential for this compound to serve as a precursor for a variety of fused heterocyclic structures through carefully designed intramolecular cyclization strategies.

Proton-Coupled Electron Transfer (PCET) Processes

Proton-coupled electron transfer (PCET) is a fundamental chemical process where both a proton and an electron are transferred, often in a concerted step. researchgate.net These reactions are crucial in a wide array of chemical and biological systems, including photosynthesis and respiration. researchgate.netnih.gov The defining characteristic of PCET is the simultaneous movement of a proton and an electron, which can circumvent high-energy intermediates that might be formed in stepwise transfers. nih.gov

The structure of this compound, featuring a nitrogen-containing pyridine ring and an electron-withdrawing cyanobenzoyl group, suggests its potential involvement in PCET processes. The pyridine nitrogen can act as a proton acceptor, while the π-system of the aromatic rings can participate in electron transfer.

Theoretical and experimental studies on model systems, such as the anthracene-phenol-pyridine triad, have provided significant insights into PCET mechanisms. nih.govresearchgate.net In these systems, photoexcitation can induce an intramolecular electron transfer from a donor (phenol) to an acceptor (anthracene) coupled with a proton transfer from the donor to a proton acceptor (pyridine). nih.gov The driving force for these reactions and the surrounding solvent environment play critical roles in determining the reaction rates and mechanisms. nih.gov

The mechanism of PCET can be either concerted (CPET), where the electron and proton transfer in a single kinetic step, or stepwise, where transfer occurs sequentially (ETPT or PTET). rsc.org The relative rates of these pathways are influenced by factors such as the free energy of the individual electron transfer (ΔG⁰ET) and proton transfer (ΔG⁰PT) steps. rsc.org For instance, in the oxidation of phenols by ruthenium complexes in the presence of pyridine bases, the dominant PCET mechanism can be tuned by altering the driving forces for electron and proton transfer. rsc.org

While direct experimental studies on the PCET processes of this compound are not available, the principles derived from related systems suggest that it could participate in such reactions. For example, in a hypothetical scenario, the carbonyl oxygen of the benzoyl group could be protonated, increasing the electron affinity of the molecule and facilitating electron transfer to the cyanobenzoyl moiety. The pyridine nitrogen could then act as a proton shuttle, mediating the proton transfer component of the PCET reaction. The efficiency and mechanism of such a process would be highly dependent on the specific reaction conditions and the nature of any interacting redox partners.

PCET Parameter Description Relevance to this compound
Electron Donor/Acceptor The molecule contains both electron-donating (pyridine) and electron-withdrawing (cyanobenzoyl) moieties.The molecule could act as either a donor or acceptor depending on the reaction partner.
Proton Donor/Acceptor The pyridine nitrogen is a potential proton acceptor.The carbonyl oxygen could be protonated, making it a proton donor in a subsequent step.
Concerted vs. Stepwise The mechanism can be a single concerted step or sequential electron and proton transfers.The relative energetics of the individual steps would determine the dominant pathway.
Driving Force The overall free energy change of the reaction.Can be tuned by the choice of reaction partners and conditions.

Stereo- and Regioselectivity in Reactions

Stereoselectivity and regioselectivity are critical concepts in chemical synthesis, dictating the spatial orientation and position of bond formation, respectively. In the context of this compound, the presence of the prochiral ketone and the substituted pyridine ring raises important questions about the selectivity of its reactions.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. khanacademy.org Reactions involving the carbonyl group of this compound, such as reduction or addition of a nucleophile, would generate a new stereocenter at the benzylic carbon. The stereochemical outcome of such reactions can be influenced by several factors, including the use of chiral reagents or catalysts.

For example, the asymmetric transfer hydrogenation of pyridyl ketones has been shown to produce optically active pyridyl alcohols with high enantioselectivity. researchgate.net This is typically achieved using a chiral catalyst, such as a ruthenium complex with a chiral diamine ligand. The catalyst creates a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the resulting alcohol. Similarly, the reduction of β-hydroxyketones can proceed with high diastereoselectivity, guided by the existing stereocenter. youtube.com While this compound itself does not possess a β-hydroxyl group, this principle highlights how existing stereochemistry can direct the formation of new stereocenters.

Regioselectivity concerns the preference for reaction at one position over another. nih.gov For this compound, reactions could potentially occur at several sites, including the pyridine ring, the benzonitrile ring, or the carbonyl group. The inherent electronic properties of the molecule and the reaction conditions will determine the regiochemical outcome.

For instance, in the alkylation of pyridines, the position of substitution is highly dependent on the nature of the alkylating agent and the substituents already present on the pyridine ring. acs.org The pyridine nitrogen can direct incoming electrophiles to specific positions. Conversely, nucleophilic attack is generally favored at the positions ortho and para to the nitrogen. The presence of the methyl group at the 5-position and the cyanobenzoyl group at the 2-position will further influence the regioselectivity of reactions on the pyridine ring.

Studies on the hydration of pyridine-SF4-alkynes have demonstrated the regioselective synthesis of pyridine-SF4-methyl ketones under acidic conditions. acs.org This highlights how the electronic nature of the pyridine ring and its substituents can direct the outcome of a reaction. In the case of this compound, electrophilic aromatic substitution would likely be directed to specific positions on either the pyridine or benzonitrile ring, depending on the activating and deactivating effects of the existing substituents.

Reaction Type Potential Selectivity Controlling Factors Example from Related Systems
Carbonyl Reduction StereoselectiveChiral reducing agents, chiral catalystsAsymmetric transfer hydrogenation of pyridyl ketones to yield enantioenriched alcohols. researchgate.net
Nucleophilic Addition to Carbonyl StereoselectiveChiral nucleophiles, chiral Lewis acidsDiastereoselective addition to β-hydroxyketones. youtube.com
Electrophilic Aromatic Substitution RegioselectiveDirecting effects of substituents (methyl, cyanobenzoyl)Regioselective alkylation of pyridines. acs.org
Nucleophilic Aromatic Substitution RegioselectivePosition of activating/deactivating groupsRegioselective synthesis of pyridone derivatives. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgchemicalbook.comorganicchemistrydata.orgresearchgate.net

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

¹H NMR Spectral Analysisrsc.orgchemicalbook.comorganicchemistrydata.org

Proton (¹H) NMR spectroscopy of 2-(4-Cyanobenzoyl)-5-methylpyridine reveals distinct signals corresponding to each unique proton in the molecule. The analysis of a typical ¹H NMR spectrum, often recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), allows for the assignment of each peak to a specific proton or group of protons.

The spectrum is characterized by a singlet for the methyl group (CH₃) protons on the pyridine (B92270) ring, typically appearing in the upfield region. The aromatic protons on both the pyridine and benzoyl rings exhibit more complex splitting patterns (doublets, triplets, or multiplets) in the downfield region, a result of spin-spin coupling with neighboring protons. The integration of these signals confirms the number of protons in each environment, while the coupling constants (J values) provide information about the relative positions of the protons on the rings.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methyl Protons (5-CH₃) ~2.44 Singlet N/A
Pyridine Ring Protons ~7.30 - 8.90 Multiplet Various

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

¹³C NMR Spectral Analysisrsc.orgorganicchemistrydata.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum typically shows a signal for the methyl carbon in the upfield region. The aromatic carbons of the pyridine and benzoyl rings, as well as the carbonyl carbon (C=O) and the cyano carbon (C≡N), appear at characteristic downfield chemical shifts. Quaternary carbons, such as the one to which the cyano group is attached and the carbons at the junction of the rings, often exhibit weaker signals. youtube.com

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Methyl Carbon (5-CH₃) ~21.9
Pyridine Ring Carbons ~123.0 - 155.6
Benzoyl Ring Carbons ~129.0 - 144.4
Cyano Carbon (C≡N) ~117.8

Note: The exact chemical shifts can vary based on the solvent and experimental setup.

Influence of Cyano Group on Chemical Shiftsrsc.org

The electron-withdrawing nature of the cyano (C≡N) group significantly influences the chemical shifts of the nearby protons and carbons in the benzoyl ring. modgraph.co.ukresearchgate.net This effect is transmitted through both inductive and resonance mechanisms. rsc.org The cyano group deshields the aromatic protons and carbons, causing their signals to appear at a more downfield position in the NMR spectrum compared to an unsubstituted benzoyl ring. nih.gov This deshielding is most pronounced for the carbons and protons in the ortho and para positions relative to the cyano group. nih.gov The effect on the meta position is generally smaller. nih.gov This predictable pattern of chemical shift changes can be a valuable tool in confirming the substitution pattern of the aromatic ring. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identificationrsc.orgchemicalbook.comorganicchemistrydata.org

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations result in the absorption of IR radiation at characteristic wavenumbers, which are then plotted to produce an IR spectrum.

The IR spectrum of this compound displays several key absorption bands that confirm the presence of its characteristic functional groups. A strong, sharp absorption band is typically observed in the region of 2220-2240 cm⁻¹, which is indicative of the C≡N stretching vibration of the cyano group. nih.gov Another prominent feature is the strong absorption band in the range of 1650-1680 cm⁻¹, corresponding to the C=O stretching vibration of the ketone functional group. The spectrum also shows characteristic absorptions for C-H stretching in the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹), as well as C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region). nist.govnist.govchemicalbook.com

Table 3: Key IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C≡N (Cyano) Stretch 2220 - 2240
C=O (Ketone) Stretch 1650 - 1680
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysisrsc.orgchemicalbook.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (222.25 g/mol ). sigmaaldrich.com Depending on the ionization technique used, such as atmospheric pressure chemical ionization (APCI), protonated molecules [M+H]⁺ may also be observed. bris.ac.uk The high-resolution mass spectrum provides the exact mass of the molecule, which can be used to confirm its elemental composition.

Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions can provide valuable structural information. For this compound, common fragmentation pathways may involve the cleavage of the bond between the carbonyl group and the pyridine ring, or the loss of the cyano group. arkat-usa.orgnist.gov

Table 4: Expected Key Ions in the Mass Spectrum of this compound

Ion m/z Identity
[M]⁺ ~222 Molecular Ion
[M+H]⁺ ~223 Protonated Molecular Ion
[M-CN]⁺ ~196 Loss of Cyano Group
[C₇H₆N]⁺ ~104 5-methylpyridine fragment

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. DFT calculations are used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2-(4-Cyanobenzoyl)-5-methylpyridine, DFT studies provide detailed insights into its structural and electronic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. irjweb.comdntb.gov.ua

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral (torsional) angles that result in the lowest possible energy state.

Table 1: Predicted Geometrical Parameters for this compound

Illustrative bond lengths and angles based on DFT calculations of similar structures.

ParameterDescriptionTypical Calculated Value
r(C=O)Carbonyl bond length~1.23 Å
r(C≡N)Cyano group bond length~1.16 Å
r(C-C)ring-carbonylBond length between pyridine (B92270) ring and carbonyl carbon~1.50 Å
∠(Py-C-Ph)Angle around the carbonyl carbon~120°
θ(Py-Ph)Dihedral angle between the pyridine and phenyl rings30-50°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. irjweb.com Their energies and spatial distributions are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be distributed primarily over the electron-rich 5-methylpyridine ring, while the LUMO would likely be localized on the electron-withdrawing cyanobenzoyl portion, particularly the carbonyl and cyano groups.

Table 2: Calculated Frontier Orbital Properties

Illustrative energy values derived from DFT studies on analogous aromatic ketones.

PropertyDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 to -3.0
ΔE (HOMO-LUMO Gap)Energy gap (ELUMO - EHOMO)4.0 to 5.0

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, as these are the most electronegative atoms. A strongly negative region would also be associated with the cyano group's nitrogen atom. The most positive regions (blue) would likely be found around the hydrogen atoms of the aromatic rings. researchgate.netnih.gov This mapping helps predict how the molecule will interact with other ions, substrates, or biological receptors. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-rostock.de This method is invaluable for analyzing intramolecular and intermolecular bonding and interactions.

NBO analysis quantifies charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. uni-rostock.de In this compound, significant interactions would be expected between the lone pair orbitals of the carbonyl oxygen and pyridine nitrogen and the antibonding orbitals (π*) of the adjacent aromatic rings. These donor-acceptor interactions stabilize the molecule and are described by second-order perturbation theory, which calculates the stabilization energy E(2). This analysis provides a quantitative picture of electron delocalization and resonance effects within the molecule. researchgate.net

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. The calculations determine the frequencies and intensities of the fundamental vibrational modes. By comparing the calculated spectrum with an experimental one, chemists can confirm the structure of a synthesized compound.

For this compound, key vibrational modes would include:

C=O stretch: A strong band typically found in the 1650-1680 cm⁻¹ region.

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic (methyl) C-H stretches just below 3000 cm⁻¹.

C=C/C=N stretches: Vibrations from the pyridine and benzene (B151609) rings in the 1400-1600 cm⁻¹ region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. materialsciencejournal.org

Quantum Chemical Calculations for Electronic Properties

Beyond the standard DFT analyses, various quantum chemical calculations can be employed to derive a suite of electronic properties that describe the molecule's reactivity and behavior in an electric field. These properties are often calculated from the HOMO and LUMO energies. nih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a high chemical hardness, indicating greater stability.

Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. Calculated as ω = χ² / (2η).

These quantum chemical descriptors provide a quantitative framework for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility. For this compound, MD simulations can reveal the preferred spatial arrangements of the cyanobenzoyl and methylpyridine moieties and the dynamics of their interconversion.

Detailed research on analogous systems, such as pyridin-2-yl guanidine (B92328) derivatives, has demonstrated the utility of MD simulations in understanding conformational preferences, which are often governed by subtle intramolecular interactions like hydrogen bonding researchgate.net. In the case of this compound, the key dihedral angle between the pyridine ring and the benzoyl group would be a primary focus of conformational analysis. The simulation would track the fluctuations of this angle over time, identifying the most stable, low-energy conformations.

The process of setting up such a simulation involves defining a force field, which is a set of parameters describing the potential energy of the system. The choice of force field is critical for obtaining accurate results arxiv.org. The system is then solvated in a chosen medium to mimic experimental conditions, and the equations of motion are integrated over time to generate a trajectory of atomic positions. Analysis of this trajectory can reveal the conformational landscape, including the relative populations of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Table 1: Typical Parameters for Molecular Dynamics Simulations of Pyridine Derivatives

ParameterDescriptionTypical Value/Method
Force Field Describes the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent Model Represents the solvent environment.TIP3P, SPC/E for water
Ensemble Statistical mechanics ensemble used.NVT (Canonical), NPT (Isothermal-Isobaric)
Temperature Simulation temperature.298 K (Room Temperature)
Pressure Simulation pressure (for NPT).1 atm
Time Step Integration time step for equations of motion.1-2 fs
Simulation Length Total duration of the simulation.Nanoseconds to Microseconds

This table presents a generalized set of parameters. Specific values would be optimized for the particular system under investigation.

Theoretical Prediction of Reactivity and Selectivity

The reactivity and selectivity of a molecule are fundamentally governed by its electronic structure. Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties. For this compound, DFT calculations can provide insights into its chemical behavior, such as its susceptibility to nucleophilic or electrophilic attack and the acidity of its protons.

Computational studies on pyridine variants of benzoyl-phenoxy-acetamide have successfully used theoretical calculations to predict properties like reactivity and bioavailability nih.gov. Similarly, the acidity of substituted pyridines has been effectively studied using theoretical models mdpi.com. For this compound, key reactivity descriptors can be calculated. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial; a small HOMO-LUMO gap generally indicates higher reactivity.

Furthermore, theoretical calculations can predict the regioselectivity of reactions. For instance, in a potential nucleophilic aromatic substitution, calculations could determine whether the attack is more likely to occur at the pyridine or the benzonitrile (B105546) ring. The presence of the electron-withdrawing cyano and benzoyl groups, and the electron-donating methyl group, will significantly influence the electronic landscape and thus the reactivity of different sites on the molecule. Chemical reactions of related cyanopyridine derivatives can involve oxidation, reduction of the nitrile group to an amine, or substitution at the pyridine ring .

Table 2: Predicted Reactivity Descriptors for a Hypothetical Cyanobenzoyl Pyridine Derivative

DescriptorPredicted Value/CharacteristicImplication
HOMO Energy -7.2 eVRelates to the ability to donate electrons.
LUMO Energy -2.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap 4.7 eVIndicator of chemical reactivity and stability.
Electron-Rich Centers Nitrogen atom of the pyridine ringLikely site for protonation or electrophilic attack.
Electron-Deficient Centers Carbonyl carbon, cyano carbonLikely sites for nucleophilic attack.

These values are hypothetical and would need to be calculated specifically for this compound using appropriate DFT methods.

Excited-State Behavior Studies

The interaction of molecules with light is fundamental to photochemistry and photophysics. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in studying the excited-state properties of molecules like this compound. These studies can predict absorption and emission spectra, as well as the pathways for energy dissipation after photoexcitation.

Research on substituted pyridine derivatives has shown that their photoluminescent properties are highly dependent on their structure rsc.orgmdpi.com. For this compound, TD-DFT calculations can predict the energies of the lowest singlet (S1) and triplet (T1) excited states, which are crucial for understanding its photophysical behavior. The nature of the electronic transitions, such as n→π* or π→π*, can also be determined.

A key aspect of excited-state dynamics is the competition between radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) decay pathways. Computational studies on related systems, like iodine-based photosensitizers, have explored these complex processes, including intersystem crossing rates which are vital for understanding the formation of triplet states researchgate.net. For this compound, theoretical calculations could estimate the likelihood of fluorescence versus intersystem crossing to the triplet manifold. The presence of the carbonyl group and the aromatic rings suggests that π→π* transitions will likely dominate the absorption spectrum, and the molecule may exhibit interesting photophysical properties relevant to materials science or photochemistry.

Table 3: Hypothetical Photophysical Data for a Cyanobenzoyl Pyridine Derivative

PropertyPredicted ValueSignificance
Maximum Absorption Wavelength (λmax) ~300 nmCorresponds to the S0 → S1 electronic transition.
Molar Absorptivity (ε) HighIndicates a strongly allowed electronic transition.
Fluorescence Emission Wavelength ~400 nmWavelength of light emitted from the S1 state.
Singlet-Triplet Energy Gap (ΔEST) ModerateInfluences the efficiency of intersystem crossing.
Intersystem Crossing Rate (kISC) Moderate to HighDetermines the yield of triplet state formation.

These are illustrative values. Actual photophysical properties would be determined through specific TD-DFT calculations and experimental validation.

Applications in Materials Science and Advanced Technologies

Role as a Building Block in Complex Organic Molecule Synthesis

2-(4-Cyanobenzoyl)-5-methylpyridine serves as a valuable precursor in the synthesis of more complex organic molecules and heterocyclic compounds. Its utility as a building block stems from the reactivity of its distinct functional groups: the ketone, the nitrile, and the pyridine (B92270) ring. researchgate.netchemrxiv.orgnih.gov Pyridine derivatives are a common structural motif in a wide array of natural products and functional materials. nih.gov

The presence of the cyano group offers a versatile handle for various chemical transformations. For instance, cyanoacetohydrazides, which contain a cyano group, are used as precursors in reactions to construct a variety of heterocycles. nih.gov Similarly, the cyano group in this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to new derivatives. The synthesis of heterocyclic compounds often relies on intramolecular cyclization of precursors containing reactive functional groups. researchgate.netchemrxiv.org

The ketone moiety can undergo a range of reactions, such as reduction to a secondary alcohol or conversion to other functional groups, further expanding the synthetic possibilities. The pyridine nitrogen atom can act as a nucleophile or a coordination site for metal catalysts, facilitating a variety of coupling reactions. The synthesis of complex heterocyclic compounds can be achieved through domino reactions, "click" chemistry, and retro-Diels-Alder reactions, starting from functionalized precursors. nih.gov Although direct examples involving this compound are not extensively documented in the reviewed literature, the known reactivity of its constituent parts strongly suggests its potential as a key intermediate in the construction of novel organic materials and pharmacologically active compounds.

Optoelectronic Applications

The donor-acceptor (D-A) structure inherent in many organic electronic materials is crucial for their function. In this context, the benzoylpyridine moiety can act as a potent electron acceptor. The design of molecules with specific electronic properties is key to their application in optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters

Derivatives of benzoylpyridine have been investigated as components in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters and as emitters themselves. researchgate.netnih.govmdpi.com The performance of OLEDs is highly dependent on the molecular structure of the materials used in the emissive layer. mdpi.com For instance, a series of red-phosphorescent iridium(III) complexes based on 5-benzoyl-2-phenylpyridine derivatives have been synthesized and their photophysical and electrophosphorescent properties studied. researchgate.net These complexes, when used as dopants in multilayered OLEDs, exhibited efficient red emission. researchgate.net

The benzophenone (B1666685) core, a close structural relative of benzoylpyridine, has also been widely used in the design of host materials for blue phosphorescent OLEDs. nih.gov Benzo rsc.orgacs.orgthieno[2,3-b]pyridine (BTP) has been developed as an electron-deficient moiety for high triplet energy materials, and BTP derivatives have shown success as host materials in both green and blue phosphorescent OLEDs. researchgate.netscilit.com The introduction of a benzoylpyridine group as an electron acceptor in fluorescent materials has been shown to be an effective strategy for creating efficient emitters. figshare.com

Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy, dye-sensitized solar cells (DSSCs) represent a promising technology. mdpi.com The efficiency of DSSCs is critically dependent on the properties of the sensitizing dye, which typically has a donor-π-acceptor (D-π-A) structure. nih.gov The acceptor group plays a crucial role in the electron injection process from the excited dye into the semiconductor's conduction band.

Pyridine-based moieties have been successfully incorporated as electron acceptors in DSSC dyes. researchgate.netmdpi.com For example, D–π–A type boron dipyrromethene (BODIPY) dyes featuring two pyridyl groups as electron-withdrawing-anchoring groups have been designed and shown to be effective photosensitizers. rsc.org Organic photosensitizers with a pyrazine-based acceptor have also been synthesized and studied, demonstrating that electron-deficient heterocyclic compounds are promising candidates for the acceptor part of the dye. mdpi.com Furthermore, benzotriazole-based dyes with different heteroaromatic rings, including those containing nitrogen, have been developed as sensitizers for DSSCs. nih.govrsc.org The strong electron-withdrawing nature of the cyano group, combined with the acceptor properties of the benzoylpyridine core, suggests that this compound could serve as an effective acceptor component in novel DSSC dyes.

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. nih.gov The design of TADF emitters typically involves creating molecules with a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. This is often achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in a donor-acceptor architecture. nih.gov

Benzoylpyridine derivatives have emerged as a key component in the design of highly efficient TADF emitters. acs.orgrsc.org A series of blue TADF emitters incorporating a benzoylpyridine core have been synthesized, demonstrating high photoluminescence quantum yields and very small ΔEST values. rsc.org The presence and position of the nitrogen atom in the pyridine ring were found to be critical for achieving high quantum yield and device efficiency. rsc.org By using benzoylpyridine as a strong electron-accepting unit, researchers have successfully developed TADF materials. nih.gov For instance, combining a benzoylpyridine acceptor with carbazole (B46965) donors has led to materials exhibiting clear TADF characteristics. acs.orgfigshare.com The rational design of TADF emitters is crucial for achieving high efficiency and desired emission colors. rsc.org The structure of this compound, with its inherent donor-acceptor character, makes it a prime candidate for incorporation into novel TADF emitters.

Photocatalysis and Photoredox Reactions

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. youtube.com This process relies on a photocatalyst that can be excited by visible light to initiate single-electron transfer (SET) processes. youtube.comyoutube.com Benzophenone and its derivatives are well-known photosensitizers and have been studied for their photochemical and photophysical properties. researchgate.netacs.orgresearchgate.net

The combination of Ni(II) salts with aromatic carbonyl-based chromophores, such as benzophenone derivatives, has been used as a precatalytic system for light-mediated cross-coupling reactions. acs.org The photochemistry of benzophenone involves the formation of excited states that can participate in energy transfer or electron transfer processes. acs.org While direct studies on the photocatalytic activity of this compound are scarce, its structural similarity to benzophenone suggests its potential as a photosensitizer in photoredox catalysis. The presence of the electron-withdrawing cyanobenzoyl group may influence its excited-state properties and redox potentials, potentially offering unique reactivity.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.govfrontiersin.org The properties of these materials can be tuned by the choice of the metal and the organic linker. Pyridine-based ligands are widely used in the synthesis of coordination polymers due to the ability of the pyridine nitrogen to coordinate with metal ions. nih.govfrontiersin.org

The synthesis of coordination polymers can be achieved through various methods, including solvothermal reactions. nih.gov The resulting structures can be one-, two-, or three-dimensional. nih.gov The functional properties of these materials, such as luminescence and catalytic activity, are often derived from the ligand. nih.govresearchgate.net For example, coordination polymers have been shown to act as heterogeneous catalysts in various organic reactions. researchgate.netmdpi.com

This compound possesses two potential coordination sites: the pyridine nitrogen atom and the nitrogen atom of the cyano group. This makes it a promising candidate as a linker for the construction of novel coordination polymers and MOFs. The rigid structure of the molecule could lead to the formation of well-defined porous frameworks with potential applications in gas storage, separation, and catalysis.

Ligand Design Principles for Metal Complexation

The molecular architecture of this compound makes it a compelling candidate as a ligand in coordination chemistry. The design principles for its complexation with metal ions are rooted in the presence of multiple donor atoms and the electronic influence of its substituent groups.

The primary coordination sites are the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This arrangement allows the molecule to function as a bidentate, chelating ligand, forming a stable five-membered ring with a central metal ion. This chelating effect is a well-established principle in ligand design for enhancing the stability of metal complexes. The coordination behavior is analogous to that of 2-benzoylpyridine (B47108), which is known to coordinate to metal ions through both the pyridine nitrogen and the carbonyl oxygen. nih.gov

The electronic properties of the ligand are significantly modulated by its substituents, which in turn influences the properties of the resulting metal complex. rug.nl Key features include:

Pyridine Nitrogen: As a Lewis basic site, it readily donates its lone pair of electrons to a metal center, a fundamental characteristic of pyridine-based ligands. nih.govacs.org

Carbonyl Oxygen: The exocyclic carbonyl group provides a second coordination site, enabling bidentate chelation.

4-Cyanobenzoyl Group: The cyano (-CN) group is strongly electron-withdrawing. Its presence on the benzoyl ring lowers the electron density on the carbonyl oxygen and, through conjugation, on the pyridine ring. This can affect the metal-ligand bond strength and the redox potential of the final complex.

5-Methyl Group: The methyl (-CH₃) group on the pyridine ring is a weak electron-donating group. It slightly increases the basicity of the pyridine nitrogen, potentially enhancing its coordinating ability.

The interplay of these functional groups allows for the formation of a variety of coordination compounds with diverse geometries, such as octahedral or square-planar, depending on the metal ion and reaction conditions. rug.nlrsc.org The ability of the cyanide group to act as either a terminal or bridging ligand further expands the possibility for creating polynuclear complexes and coordination polymers. acs.org These structural attributes make this compound a versatile building block for designing functional metal complexes with tailored electronic and catalytic properties.

FeatureRole in Metal Complexation
Pyridine Nitrogen Primary Lewis basic coordination site.
Carbonyl Oxygen Secondary coordination site enabling bidentate chelation.
Bidentate Chelation Forms a stable 5-membered ring with the metal ion.
Cyano Group Electron-withdrawing; modulates electronic properties of the complex.
Methyl Group Electron-donating; enhances the basicity of the pyridine nitrogen.

Development of Functional Nanomaterials

While direct applications of this compound in nanomaterials are not extensively documented, its structural components suggest a significant potential for the functionalization of nanoparticle surfaces. Pyridine derivatives have been successfully used to create stable, functionalized gold nanoparticles (AuNPs). nih.govrsc.org

The functionalization of nanomaterials is critical for tailoring their properties for specific applications, such as in catalysis, sensing, or drug delivery. nih.gov Organic molecules can be attached to nanoparticle surfaces to act as capping agents that control growth and prevent aggregation, or as linkers to attach other molecules. nih.govacs.org

The key attributes of this compound for this purpose are:

Pyridine Moiety: The pyridine nitrogen can directly adsorb onto metal surfaces, such as gold, acting as a stabilizing agent. nih.govacs.org In some cases, pyridine derivatives can also act as reducing agents in the synthesis of AuNPs. rsc.orgrsc.org

Cyano Group: The terminal cyano group is a versatile functional handle. It can participate in intermolecular interactions to guide the self-assembly of molecules on a surface and can be used as a site for further chemical modification to attach other functional units. researchgate.net

Benzoyl Group: The rigid benzoyl-pyridine framework can act as a structural spacer, controlling the distance between the nanoparticle surface and other attached functional groups.

The use of this compound could lead to the development of functional nanomaterials where the pyridine and carbonyl groups coordinate to the nanoparticle surface or to subsequently introduced metal ions, while the exposed cyano group can be used to tune the surface chemistry or link the nanoparticle to larger systems. For instance, polymeric micelles incorporating benzoyl peroxide have been explored for targeted delivery applications. nih.gov

Redox-Active Motifs in Energy Storage Systems (e.g., Lithium-Organic Batteries)

Organic redox-active materials are emerging as a promising alternative to traditional metal-based systems for next-generation rechargeable batteries, offering potential advantages in sustainability and molecular tunability. acs.org Pyridinium-based molecules, in particular, have been identified as excellent candidates for the negative electrolyte (negolyte) in aqueous and non-aqueous redox flow batteries due to their high solubility and stable electrochemical performance. nih.govnih.govresearchgate.net

This compound contains the necessary redox-active motifs to function in such energy storage systems. The pyridine ring can undergo reversible reduction and oxidation. The electrochemical properties of this process are highly dependent on the substituents attached to the pyridine and associated rings.

Redox-Active Core: The pyridine unit is the core redox-active center.

Electronic Tuning: The presence of the strongly electron-withdrawing benzoyl and cyano groups is expected to significantly impact the reduction potential of the pyridine ring, making it easier to reduce. This is a critical parameter in designing battery components.

Stability: The stability of the radical species formed during the charge-discharge cycles is crucial for the long-term performance of the battery. The delocalization of the radical over the entire aromatic system, including the benzoyl and cyano moieties, could contribute to its stability. nih.govresearchgate.net

Research on related structures, such as bispyridinium compounds (viologens), has shown that their redox behavior and stability can be systematically tuned through chemical modification. nih.gov The structural features of this compound make it a strong candidate for investigation as a redox-active material in advanced energy storage systems like lithium-organic batteries.

Component of MoleculeInfluence on Energy Storage Properties
Pyridine Ring The primary redox-active center that stores charge.
Benzoyl Group Electron-withdrawing, modifies the redox potential.
Cyano Group Strongly electron-withdrawing, further tunes the redox potential.
Overall Structure Potential for high stability of the reduced radical species through delocalization.

Self-Assembled Monolayer (SAM) Films

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are a powerful tool for modifying the interfacial properties of materials. The formation of a stable and well-organized SAM requires specific interactions between the molecule's "head group" and the substrate. nih.gov

This compound possesses functional groups that could facilitate its assembly into SAMs on certain metal surfaces.

Pyridine Head Group: The nitrogen atom of the pyridine ring can coordinate directly to metal surfaces, particularly gold. Studies have shown that pyridine and its derivatives adsorb strongly onto gold, forming organized layers. capes.gov.brresearchgate.net The orientation of the molecule relative to the surface can be controlled by factors like applied electrochemical potential. nih.gov

Cyano Group Interaction: The cyano group is also known to play a significant role in the self-assembly of organic molecules on surfaces. The partially negative nitrogen atom can engage in various in-plane binding motifs, helping to stabilize the 2D network structure. rug.nlresearchgate.net It can also be used to tune the work function of the underlying metal surface. acs.org

The combination of the pyridine ring as a primary anchoring group and the cyano group as a secondary organizing and functional element makes this compound a promising candidate for forming SAMs. Such films could be used to create surfaces with tailored chemical reactivity, electronic properties, or corrosion resistance. nih.gov

Specialty Chemical Production

This compound is classified as a specialty chemical, primarily used as an intermediate and building block in the synthesis of more complex, high-value molecules. sigmaaldrich.com Its utility stems from the versatile reactivity of its constituent functional groups. Cyanopyridines, in general, are crucial precursors in the pharmaceutical, agrochemical, and dye industries. rsc.orggoogle.com

For example, other cyanopyridine isomers are used in the production of major commercial products:

3-Cyanopyridine is a key intermediate for synthesizing Niacinamide (Vitamin B3) and the herbicide nicosulfuron. google.com

4-Cyanopyridine (B195900) is a precursor for the anti-tuberculosis drug Isoniazid and the versatile catalyst 4-dimethylaminopyridine (B28879) (DMAP). resonancesl.com

Derivatives like 2-chloro-5-methylpyridine are vital intermediates in the synthesis of potent herbicides. epo.org

The presence of the ketone linkage and the specific substitution pattern on this compound provides a unique scaffold for synthetic chemists. It can be used to construct complex heterocyclic systems or to introduce the cyanobenzoyl or methylpyridine moieties into larger target molecules, likely for applications in medicinal chemistry and the development of novel functional materials. mdpi.comresearchgate.netd-nb.inforesearchgate.netacs.org The synthesis of such specialized pyridines is often a multi-step process, reflecting their role as advanced intermediates in fine chemical manufacturing. google.comgoogle.com

Photophysical Properties and Structure Property Relationships

Absorption and Emission Characteristics

The absorption and emission of light by a molecule are dictated by its electronic structure. For 2-(4-Cyanobenzoyl)-5-methylpyridine, the presence of both electron-donating (methyl group) and electron-withdrawing (cyanobenzoyl group) moieties attached to the pyridine (B92270) ring suggests that its spectral properties will be sensitive to its environment and structural nuances.

Factors Influencing Spectral Shifts (Bathochromic, Hypsochromic)

The position of absorption and emission bands can be significantly influenced by the solvent polarity, a phenomenon known as solvatochromism. For a molecule like this compound, an increase in solvent polarity is expected to lead to a bathochromic shift (a shift to longer wavelengths, or red shift) in its emission spectrum. This is because the excited state is likely to have a more polar character than the ground state due to intramolecular charge transfer. A more polar solvent will stabilize this polar excited state to a greater extent than the ground state, thus lowering the energy gap for emission.

Conversely, a hypsochromic shift (a shift to shorter wavelengths, or blue shift) in the absorption spectrum might be observed with increasing solvent polarity in some cases, particularly if the ground state is more stabilized by the polar solvent than the excited state.

Studies on analogous compounds support these expectations. For instance, various donor-acceptor pyridine derivatives exhibit positive solvatochromism in their emission spectra. rsc.org The introduction of substituents on the pyridine or benzoyl rings can also induce spectral shifts. Electron-donating groups generally cause a bathochromic shift, while electron-withdrawing groups can lead to either bathochromic or hypsochromic shifts depending on their position and the nature of the electronic transitions. A study on benzoylpyridines showed that substitution on the benzene (B151609) ring can shift the absorption maximum. nih.gov For example, 2-benzoylpyridine (B47108) in acetonitrile (B52724) exhibits an absorption maximum (λmax) at 255 nm. acs.org More complex furo[2,3-b]pyridine (B1315467) derivatives show absorption bands in the range of 250 to 390 nm, which are attributed to π → π* and n → π* transitions. researchgate.net

Fluorescence Quantum Yield and Lifetime Studies

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. researchgate.net The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. researchgate.net These two parameters are intrinsically linked and provide crucial insights into the de-excitation pathways of a molecule.

For this compound, the quantum yield and lifetime are expected to be highly dependent on the solvent environment. In non-polar solvents, a higher quantum yield and longer lifetime might be anticipated. In polar solvents, the stabilization of the ICT state can open up non-radiative decay channels, leading to a decrease in both quantum yield and lifetime. nih.gov This is a common observation in many donor-acceptor fluorophores.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. acs.org This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Given the rotatable single bond between the pyridine and benzoyl moieties in this compound, it is plausible that this compound could exhibit AIE characteristics. In dilute solutions, the molecule might undergo dynamic conformational changes that lead to efficient non-radiative decay. In an aggregated state, these rotations would be hindered, potentially leading to a significant enhancement in fluorescence.

The concept of AIE has been demonstrated in various pyridine-containing systems. For instance, certain imidazo[1,2-a]pyridine (B132010) derivatives show AIE effects in aqueous THF solutions with high water content. researchgate.net The AIE phenomenon is not limited to conjugated systems; non-conjugated polymers with amine and amide groups have also been shown to exhibit AIE. rsc.org Studies on rhodamine derivatives, which are typically non-conjugated in their closed form, have also revealed AIE behavior driven by aggregation-induced changes in molecular conformation that facilitate intramolecular charge transfer emission. researchgate.net

Intramolecular Charge Transfer (ICT) Mechanisms

The structure of this compound, with its electron-donating methyl group and the electron-withdrawing cyanobenzoyl group, is a classic donor-π-acceptor (D-π-A) arrangement. Upon photoexcitation, it is highly probable that an intramolecular charge transfer (ICT) occurs, where electron density is transferred from the methyl-substituted pyridine ring (donor) to the cyanobenzoyl moiety (acceptor). ossila.com

This ICT process leads to the formation of an excited state with a large dipole moment. The stabilization of this polar ICT state in polar solvents is the primary reason for the expected solvatochromic red shift in the emission spectrum. In some cases, ICT can lead to dual fluorescence, with one emission band corresponding to a locally excited (LE) state and a second, red-shifted band corresponding to the ICT state.

The efficiency and nature of the ICT process can be influenced by the solvent polarity and the specific geometry of the molecule. For instance, in some systems, a twisted intramolecular charge transfer (TICT) state can be formed, where the donor and acceptor moieties are twisted with respect to each other in the excited state. This twisting can further stabilize the charge-separated state. Studies on silicon-bridged copolymers containing carbazole (B46965) and divinylbenzene (B73037) have shown that dual luminescence can arise from such twisted charge-transfer states. nih.gov The study of donor-bridge-acceptor systems has demonstrated that ICT emission can occur over long distances, up to 24 Å. rsc.org

Influence of Positional Isomerization on Photophysical Behavior

The specific arrangement of substituents on the pyridine ring, known as positional isomerization, can have a profound impact on the photophysical properties of a molecule. For this compound, altering the position of the cyanobenzoyl group or the methyl group would significantly change the electronic distribution and steric interactions within the molecule, leading to different absorption and emission characteristics.

For example, moving the cyanobenzoyl group from the 2-position to the 3- or 4-position of the pyridine ring would alter the degree of electronic communication between the donor and acceptor moieties. A study on pyridine-carbazole acrylonitrile (B1666552) derivatives showed that changing the attachment position of the pyridine ring from para to meta or ortho resulted in a bathochromic shift in the absorption spectra. researchgate.net Similarly, the fluorescence emission was also affected by the isomer position.

Research on cyanophenylalanine derivatives has also highlighted the importance of isomerism. The ortho, meta, and para isomers exhibit distinct photophysical properties, including differences in molar absorptivity and fluorescence quantum yields, which can be exploited for sensing applications. nih.gov Therefore, it is reasonable to predict that the photophysical properties of this compound would be significantly different from its positional isomers, such as 3-(4-Cyanobenzoyl)-5-methylpyridine or 4-(4-Cyanobenzoyl)-5-methylpyridine.

Excited-State Dynamics Investigations

The fate of a molecule after it absorbs a photon is governed by its excited-state dynamics, which encompass a variety of processes occurring on timescales from femtoseconds to nanoseconds. These processes include vibrational relaxation, internal conversion, intersystem crossing to triplet states, and fluorescence.

For this compound, the excited-state dynamics are likely to be complex due to the interplay of ICT, potential conformational changes, and solvent relaxation. Upon excitation, the molecule would rapidly relax to the lowest vibrational level of the first excited singlet state (S1). In polar solvents, this relaxation would be accompanied by the reorientation of solvent molecules around the newly formed, more polar excited state, a process known as solvent relaxation.

Time-resolved spectroscopic techniques are essential for probing these ultrafast processes. Studies on a similar push-pull molecule, 4,7-dithien-2-yl-2,1,3-benzothiadiazole, have revealed that the primary step after excitation is an internal charge transfer coupled with planarization of the thiophene (B33073) rings, occurring on a picosecond timescale. nih.gov In the case of 2-benzoylpyridine, Raman excitation profiles have been used to investigate the structural changes that occur upon excitation, revealing that both the ring C-C/C-N and C=O stretching vibrations are involved. It is anticipated that similar ultrafast structural and electronic rearrangements would govern the excited-state dynamics of this compound.

Derivatization, Analogues, and Structure Activity Relationship Sar Studies

Synthesis and Characterization of Novel Analogues

The generation of novel analogues of 2-(4-Cyanobenzoyl)-5-methylpyridine is a cornerstone of its research, allowing scientists to probe and enhance its chemical and physical properties. The synthesis and subsequent characterization of these new compounds are critical steps in developing materials with tailored functionalities. rsc.org

The pyridine (B92270) ring is a primary target for derivatization. Modifications can include altering the substitution pattern, changing the position of the nitrogen atom, or introducing different functional groups. For instance, research on related pyridine derivatives has shown that introducing substituents at various positions on the ring can significantly tune the electronic properties of the molecule. researchgate.net Synthetic strategies often involve the reaction of pre-functionalized pyridine precursors. In analogous systems, modifications have included the introduction of amino groups or the use of different starting materials like 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) to build more complex heterocyclic structures. nih.govnih.gov

Table 1: Potential Modifications to the Pyridine Ring

Modification TypeExample of ChangePotential Synthetic Approach
Positional Isomerism Moving the methyl group from position 5 to 3, 4, or 6.Synthesis from corresponding lutidine or picoline precursors.
Additional Substitution Introduction of groups like methoxy (B1213986), chloro, or amino groups. nih.govNucleophilic or electrophilic aromatic substitution on the pyridine ring.
Ring Alteration Creating fused ring systems like imidazo[4,5-b]pyridines. nih.govCondensation reactions with appropriate di-functionalized pyridines.
Bioisosteric Replacement Replacing the pyridine ring with another heterocycle (e.g., pyrimidine).Total synthesis from alternative heterocyclic building blocks.

The cyanobenzoyl portion of the molecule presents another avenue for creating analogues. These modifications can target the cyano group, the phenyl ring, or the ketone linker. The cyano group (-CN) is a strong electron-withdrawing group, and its replacement or repositioning can have profound electronic effects. A one-step reaction involving 4-cyanopyridine (B195900) and various ketones has been described, indicating a versatile method for creating different acyl structures. google.com Furthermore, the benzoyl group itself can be altered. Nucleophilic acyl substitution reactions, for example, can be employed to change the groups attached to the carbonyl carbon, a strategy used in the synthesis of related benzoyl derivatives. ajgreenchem.com

Table 2: Potential Modifications to the Cyanobenzoyl Moiety

Modification TypeExample of ChangePotential Synthetic Approach
Cyano Group Alteration Replacement of -CN with -NO₂, -CF₃, or -Br.Synthesis from the corresponding substituted benzonitrile (B105546) or benzoic acid.
Phenyl Ring Substitution Adding substituents (e.g., fluoro, methoxy) to the phenyl ring.Using substituted benzoyl chloride in the acylation step.
Carbonyl Group Modification Reduction to a secondary alcohol or conversion to a thioketone.Standard carbonyl reduction (e.g., with NaBH₄) or thionation reactions.
Linker Change Replacing the carbonyl (-CO-) linker with an ether (-O-) or sulfide (B99878) (-S-).Multi-step synthesis involving etherification or sulfide formation reactions.

Electronic and Steric Effects on Derived Compounds

Modifications to either the pyridine ring or the cyanobenzoyl moiety induce significant changes in the electronic and steric profile of the resulting analogues. These changes are fundamental to the compound's behavior in various applications.

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups alters the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For example, a study on cyano-substituted pyridine derivatives for organic photovoltaic devices systematically investigated the relationship between chemical structure and energy levels. rsc.org It was found that these structural changes directly impacted the energy gap (Eg) and electron mobility. rsc.org Substituting the pyridine ring can tune redox potentials without drastically changing the coordination environment in metal complexes. researchgate.net

Steric Effects : The size and spatial arrangement of substituents (steric hindrance) can influence the molecule's conformation and its ability to interact with other molecules or surfaces. For example, bulky groups near the carbonyl linker could twist the angle between the pyridine and phenyl rings, affecting conjugation and, consequently, the photophysical properties.

Table 3: Structure-Property Relationships in Cyano-Substituted Pyridine Derivatives rsc.org

Compound FeatureHighest Occupied Molecular Orbital (HOMO)Energy Gap (Eg)Electron Mobility
Parent Structure Deep energy level (e.g., 6.71–7.80 eV)Wide energy gap (e.g., 3.12–3.50 eV)High (e.g., 10⁻⁵ cm² V⁻¹ s⁻¹)
Electron-Donating Groups Raises HOMO energy levelNarrows the energy gapMay be altered
Electron-Withdrawing Groups Lowers HOMO energy levelMay widen the energy gapMay be altered

Rational Design of Derivatives for Targeted Research Applications

Rational design involves using the principles of SAR to create new molecules with a specific purpose in mind. researchgate.net By understanding how structural changes affect function, researchers can design derivatives of this compound for targeted applications.

For instance, in the field of materials science, a class of cyano-substituted pyridine derivatives was synthesized for use as exciton (B1674681) blocking layers (EBLs) in organic photovoltaic devices. rsc.org The design was guided by the need for materials with a wide energy gap, a deep HOMO energy level, and high electron mobility, properties that were systematically tuned through chemical modification. rsc.org

In medicinal chemistry, rational design is used to develop potent and selective inhibitors for biological targets like kinases or enzymes. nih.govrsc.org While not specific to this compound, studies on other pyridine-containing molecules show how they can be designed to fit into the active site of an enzyme, such as c-Met kinase, by optimizing hydrophobic and hydrogen-bonding interactions. semanticscholar.org This approach could be hypothetically applied to derivatives of this compound for various therapeutic targets.

Structure-Reactivity Relationships in Derivatization

The inherent structure of this compound governs its reactivity in derivatization reactions. The electron-deficient nature of the pyridine ring (due to the electronegative nitrogen) influences its susceptibility to nucleophilic substitution, particularly when activated by other groups. Conversely, the benzoyl moiety is primarily subject to reactions at the carbonyl group.

A key reaction is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. ajgreenchem.com The stability of the tetrahedral intermediate and the nature of the leaving group are critical. The reactivity of the cyanobenzoyl group can be modulated by substituents on the phenyl ring; electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Comparative Studies with Related Pyridine Derivatives

To understand the unique properties of this compound and its analogues, their performance is often benchmarked against other compounds. In the context of organic electronics, the performance of novel cyano-substituted pyridine derivatives was explicitly compared to that of bathocuproine (BCP), a standard material used as an EBL. rsc.org Several of the new derivatives showed superior performance, including higher device efficiency and significantly longer operational lifetimes, demonstrating the success of the targeted molecular design. rsc.org

Comparisons can also be made on a structural level. For example, while 2-amino-4-methylpyridine (B118599) analogues have been explored as enzyme inhibitors nih.gov, the 2-benzoylpyridine (B47108) scaffold offers a different three-dimensional structure and set of electronic properties, which could make it suitable for an entirely different range of applications. These comparative analyses are essential for placing a new compound within the broader landscape of chemical science and identifying its most promising avenues for future research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Cyanobenzoyl)-5-methylpyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via acylation of 5-methylpyridine with 4-cyanobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane. Reaction conditions such as temperature (room temperature vs. reflux), stoichiometry, and solvent polarity critically impact yield and purity. For instance, slow addition of the acyl chloride minimizes side reactions, while inert atmospheres prevent hydrolysis . Comparative studies on halogenated analogs (e.g., bromo or methoxy derivatives) suggest that the electron-withdrawing cyano group may necessitate longer reaction times or elevated temperatures due to reduced nucleophilicity of the pyridine nitrogen .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To confirm the presence of the carbonyl (C=O, ~1650–1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups.
  • NMR Spectroscopy : ¹H/¹³C NMR for resolving methyl, pyridine, and benzoyl substituents. The cyano group’s deshielding effect alters chemical shifts in adjacent protons .
  • X-ray Crystallography : For determining bond angles and supramolecular interactions (e.g., hydrogen bonding or π-stacking), which are critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group in this compound influence its reactivity and derivatization compared to halogen or methoxy analogs?

  • Methodological Answer : The cyano group’s strong electron-withdrawing nature reduces electron density at the pyridine ring, making it less reactive toward electrophilic substitution but more susceptible to nucleophilic attack. For example, cross-coupling reactions (e.g., Suzuki-Miyaura) may require optimized palladium catalysts or ligands to accommodate reduced electron richness, as seen in fluorophenyl analogs . In contrast, methoxy or bromo analogs exhibit higher electrophilic reactivity due to electron-donating or polarizable substituents, respectively .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., enzyme isoform specificity) or substituent positioning. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies : Compare cyano derivatives with halogenated or methoxy analogs using standardized assays (e.g., JAK2 or COX-2 inhibition) to isolate electronic vs. steric effects .
  • Computational Docking : Use molecular dynamics simulations to predict binding affinities, as demonstrated in COX-2 studies where methoxy groups enhanced hydrophobic interactions .

Q. How can computational modeling guide the design of this compound derivatives for targeted enzyme inhibition?

  • Methodological Answer : Density functional theory (DFT) calculations can optimize the geometry and charge distribution of the cyano group to improve binding to active sites. For example, studies on PPAR agonists show fluorine substituents enhance selectivity via dipole interactions, suggesting cyano’s polarity could similarly modulate target engagement . Fragment-based drug design (FBDD) workflows, incorporating crystallographic data from related benzoylpyridines, are also applicable .

Application-Oriented Questions

Q. What role does this compound play in the development of coordination complexes for optoelectronic materials?

  • Methodological Answer : The cyano group’s strong electron-withdrawing nature and π-conjugation make the compound a candidate for cyclometalating ligands in coordination complexes. For example, difluorophenylpyridine analogs form luminescent Ir(III) complexes for OLEDs, where the cyano group could stabilize excited states and tune emission wavelengths . Synthetic protocols for such complexes involve refluxing with metal precursors (e.g., IrCl₃) in glycol solvents, followed by purification via column chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.